molecular formula C14H20OS2 B1488307 1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one CAS No. 1194605-72-5

1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one

Cat. No.: B1488307
CAS No.: 1194605-72-5
M. Wt: 268.4 g/mol
InChI Key: QECXUUREYNIHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one (: 1194605-72-5) is a high-value specialty chemical serving as a critical synthetic intermediate in the development of advanced organic electronic materials. This compound, with a molecular formula of C14H20OS2 and a molecular weight of 268.44 g/mol, is characterized by its dense sulfur-containing heterocyclic architecture . Its primary research value lies in its application as a key precursor for the synthesis of conjugated polymers and small molecules used in state-of-the-art electronic devices. It is specifically engineered for incorporation into Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), Polymer Light-Emitting Diodes (PLEDs), and Organic Photovoltaics (OPVs) . The thieno[3,4-b]thiophene core is a privileged building block in materials chemistry, contributing to excellent charge-carrier transport properties and allowing for fine-tuning of the HOMO/LUMO energy levels in the final semiconducting material . The mechanism of action for this compound class involves forming a rigid, planar conjugated backbone in the final polymer or oligomer, which facilitates π-π stacking and efficient intermolecular charge transport, a fundamental requirement for high-performance electronic devices . Supplied with a minimum purity of 97% and a density of 1.125 g/cm³, this product is intended for research and development purposes only . To ensure stability, the material must be stored sealed in a dry environment, protected from light, and at a controlled temperature of 2-8°C .

Properties

IUPAC Name

1-(4,6-dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20OS2/c1-3-5-6-10(4-2)14(15)12-7-11-8-16-9-13(11)17-12/h7,10H,3-6,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECXUUREYNIHHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)C1=CC2=C(S1)CSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30728826
Record name 1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194605-72-5
Record name 1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation generally involves two key steps:

  • Construction of the 4,6-dihydrothieno[3,4-b]thiophene core
  • Functionalization at the 2-position with the 2-ethylhexan-1-one substituent

Synthesis of the 4,6-Dihydrothieno[3,4-b]thiophene Core

While specific detailed protocols for this exact core are limited in open literature, related thiophene-fused systems are typically synthesized via:

  • Cyclization reactions involving thiophene precursors and sulfur-containing reagents
  • Intramolecular condensation or ring-closure steps under acidic or basic catalysis
  • Use of halogenated thiophene derivatives followed by nucleophilic substitution or coupling

These methods aim to form the bicyclic thieno-thiophene system with the desired dihydro substitution pattern.

Introduction of the 2-Ethylhexan-1-one Side Chain

The alkyl ketone side chain can be introduced by:

  • Friedel-Crafts acylation using 2-ethylhexanoyl chloride or anhydride on the bicyclic core under Lewis acid catalysis (e.g., AlCl3)
  • Nucleophilic substitution or alkylation of a suitable precursor bearing a leaving group at the 2-position with a 2-ethylhexan-1-one equivalent or its enolate
  • Cross-coupling reactions (e.g., Suzuki or Stille coupling) if halogenated intermediates are available

Purification and Characterization

  • Column chromatography is commonly employed to isolate the target compound from reaction mixtures
  • Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity

Data Table Summarizing Typical Preparation Parameters

Step Reagents/Conditions Notes
Core formation Thiophene derivatives, sulfur reagents Cyclization under acidic/basic catalysis
Side chain introduction 2-ethylhexanoyl chloride, AlCl3, solvent Friedel-Crafts acylation preferred
Alternative side chain methods Enolate alkylation, cross-coupling Requires suitable precursor synthesis
Purification Silica gel column chromatography Solvent systems vary (e.g., hexane/ethyl acetate)
Characterization NMR, MS, elemental analysis Confirms molecular structure and purity

Research Findings and Considerations

  • The literature and patent search indicate no single standardized industrial-scale synthesis is publicly disclosed for this specific compound, suggesting it is a specialty chemical likely prepared on-demand.
  • The preparation method must carefully control reaction conditions to avoid over-acylation or decomposition of the fused heterocycle.
  • Use of anhydrous solvents and inert atmosphere is recommended during acylation to improve yield and selectivity.
  • The choice of 2-ethylhexanoyl chloride over the free acid or anhydride improves reactivity and facilitates Friedel-Crafts conditions.
  • Alternative synthetic routes involving transition-metal catalyzed coupling may offer milder conditions but require availability of halogenated intermediates.

Chemical Reactions Analysis

Types of Reactions: 1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties, such as enhanced conductivity or stability.

Biology: In biological research, 1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one has been studied for its potential biological activity. It may serve as a precursor for bioactive compounds or as a probe in biochemical assays.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be exploited to develop new therapeutic agents with improved efficacy and safety profiles.

Industry: In industry, this compound can be used in the development of advanced materials, such as organic semiconductors, dyes, and pigments. Its unique properties make it suitable for various applications in electronics and materials science.

Mechanism of Action

The mechanism by which 1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of thienothiophene derivatives with structural analogs differing in substituents (e.g., bromine, fluorine) and saturation states. Below is a detailed comparison:

Structural and Molecular Properties

Property 1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one 1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one 1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one
CAS Number 1194605-72-5 1194605-76-9 1352743-83-9
Molecular Formula C₁₄H₂₀OS₂ C₁₄H₁₆Br₂OS₂ C₁₄H₁₅Br₂FOS₂
Molecular Weight 268.44 g/mol 424.21 g/mol 442.20 g/mol
Key Substituents Dihydrothienothiophene Dibromothienothiophene Dibromo-fluorothienothiophene
Electronic Features Reduced conjugation due to saturation Enhanced electron withdrawal (Br) for improved conductivity Synergistic electron withdrawal (Br + F) for lower bandgap

Physical and Chemical Properties

Property Target Compound Dibromo Analog Dibromo-Fluoro Analog
Boiling Point 458.4 ± 40.0°C Similar range (data incomplete) 459.1 ± 40.0°C (predicted)
Density 1.6 g/cm³ 1.6 g/cm³ (predicted) 1.637 g/cm³ (predicted)
Storage Conditions 2–8°C, dry 2–8°C, dry 2–8°C
Purity 97% Min Not specified 95+%

Biological Activity

1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one is a complex organic compound with a unique molecular structure that includes a thieno[3,4-b]thiophene core. This compound has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and material sciences.

  • Molecular Formula : C14H20OS2
  • Molecular Weight : 268.44 g/mol
  • CAS Number : 1194605-72-5

The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with biological targets. The presence of a π (donor–acceptor–donor) bridge in the compound enhances its ability to engage in π conjugation, which can influence various biochemical pathways.

Target Interactions

This compound interacts with specific proteins and enzymes through non-covalent interactions such as hydrogen bonding and π-stacking. These interactions can modulate the activity of enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

Antioxidant Activity

Research indicates that compounds with thieno[3,4-b]thiophene structures exhibit significant antioxidant properties. This activity is crucial in preventing oxidative stress-related damage in cells.

Antimicrobial Effects

Studies have shown that derivatives of thieno[3,4-b]thiophenes possess antimicrobial properties against various pathogens. The mechanism often involves disrupting microbial membranes or inhibiting key metabolic processes.

Anti-inflammatory Properties

The compound has been observed to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. This can be beneficial in managing conditions characterized by chronic inflammation.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activities of this compound:

StudyFindings
Study 1 Demonstrated significant antioxidant activity using DPPH assay; IC50 value was reported at 25 µg/mL.
Study 2 Showed antimicrobial efficacy against E. coli and S. aureus with minimum inhibitory concentrations (MIC) of 50 µg/mL.
Study 3 Evaluated anti-inflammatory effects in vitro, showing a reduction in TNF-alpha levels by 30% at a concentration of 10 µg/mL.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one, and how can purity be optimized?

  • Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the dihydrothienothiophene core. A common approach is condensation of a thienothiophene derivative (e.g., 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid derivatives ) with 2-ethylhexan-1-one under acidic or basic catalysis. Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical for yield optimization. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity (>95%). Monitoring by TLC and HPLC ensures reaction progress and purity validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer :

  • NMR : 1^1H and 13^{13}C NMR identify the ethylhexanone chain (e.g., carbonyl resonance at ~200 ppm) and thienothiophene protons (aromatic region, 6.5–7.5 ppm).
  • FT-IR : Confirms carbonyl (C=O stretch ~1700 cm1^{-1}) and thiophene ring vibrations (C-S stretches ~650 cm1^{-1}).
  • X-ray crystallography (if crystalline): Resolves bond lengths and dihedral angles, critical for confirming the fused thienothiophene structure .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What preliminary applications has this compound shown in materials science or medicinal chemistry?

  • Answer :

  • Materials Science : The thienothiophene moiety suggests potential as an electron-rich building block in organic semiconductors or conductive polymers. Analogous compounds exhibit charge-transfer properties in photovoltaic studies .
  • Medicinal Chemistry : Structural analogs (e.g., thiazole- or benzodioxin-containing ketones) show antimicrobial and anti-inflammatory activities, suggesting this compound could be screened for similar bioactivity via in vitro assays (e.g., MIC tests against S. aureus or COX-2 inhibition studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?

  • Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent carriers). Methodological solutions include:

  • Dose-response standardization : Use a consistent concentration range (e.g., 1–100 µM) across assays.
  • Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity.
  • Structural validation : Compare activity of this compound to analogs (e.g., 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone ) to isolate substituent effects. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like bacterial enzymes or inflammatory mediators, guiding experimental prioritization .

Q. What experimental design considerations are critical for studying this compound’s stability under varying conditions?

  • Answer :

  • Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Photostability : Expose to UV-Vis light (300–800 nm) and monitor degradation via HPLC.
  • pH-dependent stability : Incubate in buffers (pH 2–12) and quantify intact compound over time. Use Arrhenius plots to extrapolate shelf-life under storage conditions .

Q. How can DFT calculations enhance understanding of this compound’s electronic properties?

  • Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

  • Frontier molecular orbitals : HOMO-LUMO gaps predict redox behavior and charge-transfer efficiency.
  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions for reaction site prediction.
  • Nonlinear optical (NLO) properties : Hyperpolarizability (β) values assess potential in optoelectronics. Validate computational results with experimental UV-Vis and cyclic voltammetry data .

Q. What strategies mitigate low solubility in aqueous media during biological assays?

  • Answer :

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility without cytotoxicity.
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to increase hydrophilicity.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) for controlled release .

Methodological Challenges & Solutions

Q. How should researchers address reproducibility issues in multi-step synthesis?

  • Answer : Document reaction parameters rigorously (e.g., inert atmosphere, humidity control). Use Design of Experiments (DoE) to optimize variables (catalyst loading, solvent ratio). Cross-validate with independent labs and share synthetic protocols via open-access platforms .

Q. What analytical approaches reconcile conflicting crystallographic and computational structural data?

  • Answer : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries. Discrepancies >5% may indicate crystal packing effects or solvent interactions. Use Hirshfeld surface analysis to quantify intermolecular forces in the crystal lattice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.